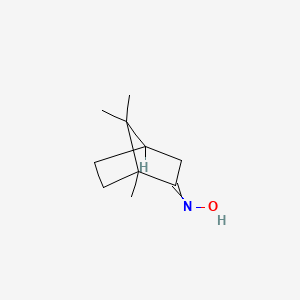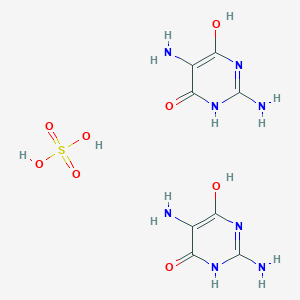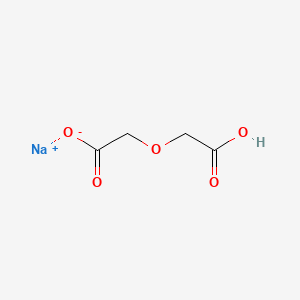![molecular formula C10H8Cl2N2S B8808941 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE CAS No. 40277-35-8](/img/structure/B8808941.png)
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic organic compound with the molecular formula C10H8Cl2N2S. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro- 1benzothieno[2,3-d]pyrimidine
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- 5,6,7,8-Tetrahydro- 1benzothieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
40277-35-8 |
|---|---|
Molecular Formula |
C10H8Cl2N2S |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2 |
InChI Key |
CPWQCJFDDILDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B8808874.png)







![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)
![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)



